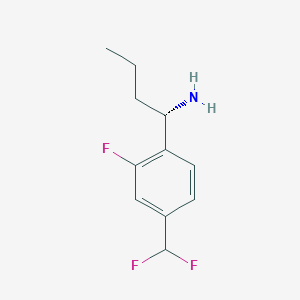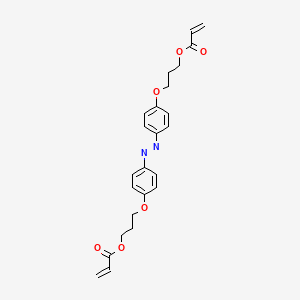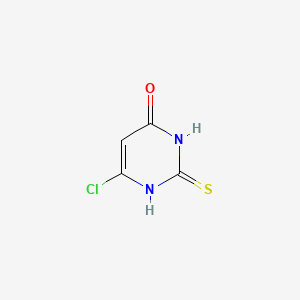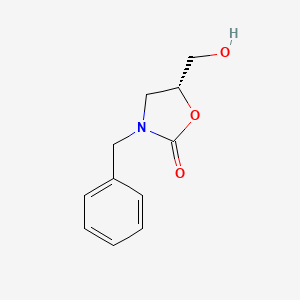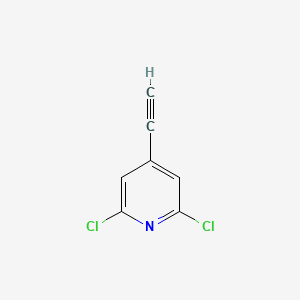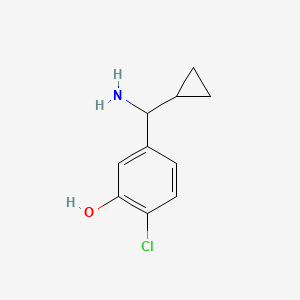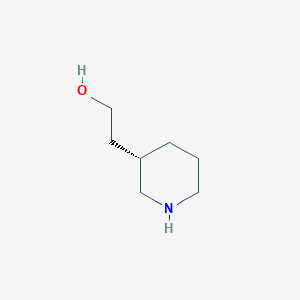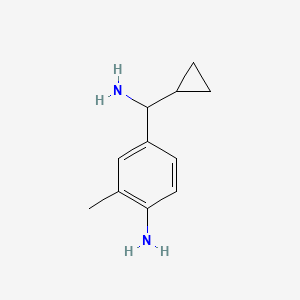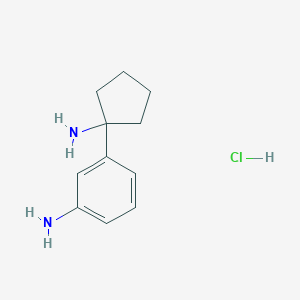
3-(1-Aminocyclopentyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopentyl)aniline hydrochloride is an organic compound with the molecular formula C11H18ClN2 It is a derivative of aniline, featuring a cyclopentyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The process can be summarized as follows:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the hydrogenation of cyclopentanone in the presence of ammonia and a suitable catalyst.
Coupling Reaction: Cyclopentylamine is then reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form 3-(1-Aminocyclopentyl)aniline.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3-(1-Aminocyclopentyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
科学的研究の応用
3-(1-Aminocyclopentyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1-Aminocyclopentyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
類似化合物との比較
Aniline: The parent compound, used widely in the production of dyes, drugs, and polymers.
Cyclopentylamine: A precursor in the synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride, used in organic synthesis.
Substituted Anilines: Compounds with various substituents on the aniline ring, used in diverse chemical applications.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
3-(1-aminocyclopentyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,12-13H2;1H |
InChIキー |
VDYOBFGBOIIYLB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


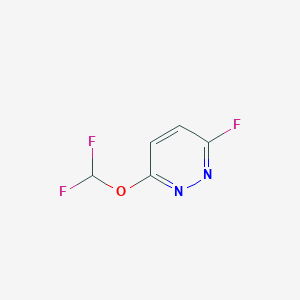


![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)

